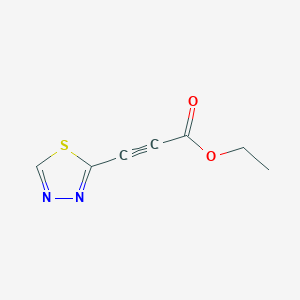
3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride
Overview
Description
3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride, also known as 3-FAH, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is used as a reagent or intermediate in the synthesis of various compounds. 3-FAH has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials.
Scientific Research Applications
Chemical Synthesis and Drug Development
3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride is involved in chemical syntheses, contributing to the development of novel compounds with potential therapeutic applications. For instance, fluoroazetidinium compounds have been studied for their structure and reactivity, influencing the design of new molecules. In one case, the structures of 3-fluoroazetidinium hydrochloride were explored, with the molecule's conformation significantly impacted by the through-space C–F⋯N+ interaction (Gooseman et al., 2006). Similarly, synthetic strategies involving fluorinated azetidine, like 3-fluoroazetidine-3-carboxylic acid, were assessed for their potential as building blocks in medicinal chemistry, leading to the synthesis of novel cyclic fluorinated beta-amino acids (Van Hende et al., 2009).
Advanced Material Science
The compound is instrumental in creating advanced materials with unique properties. A study exploited a multicomponent domino reaction strategy to synthesize a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. The resulting compounds demonstrated strong blue-green fluorescence emission, indicating potential applications in material science and related fields (Hussein et al., 2019).
Medicinal Chemistry and Pharmacological Studies
In medicinal chemistry, derivatives of 3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride have been synthesized for potential pharmacological applications. For example, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in preparing a fluoroquinolone antibiotic, demonstrates the compound's role in developing new treatments against drug-resistant infections (Lall et al., 2012). Additionally, derivatives involving the azetidine ring, like 3-fluoroazetidinium hydrochloride, have been synthesized and evaluated for their potential as anti-Candida agents, highlighting the compound's relevance in addressing fungal infections (Silvestri et al., 2004).
properties
IUPAC Name |
3-(3-fluoroazetidin-3-yl)propanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2.ClH/c7-6(2-1-3-8)4-9-5-6;/h9H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGQTGDQXYQUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCC#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoroazetidin-3-yl)propanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)
![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)

![3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492211.png)

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)

![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)

